2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-(Furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic heterocyclic compound belonging to the chromeno-pyrimidine-dione family. Its core structure consists of a fused chromene (benzopyran) and pyrimidine ring system, with two ketone groups at positions 4 and 5. Key substituents include:
- Position 2: A furan-2-yl group (C₄H₃O), introducing aromaticity and oxygen-based polarity.
- Position 3: A 3-methoxypropyl chain (CH₂CH₂CH₂-OCH₃), contributing hydrophilicity and flexibility.
- Position 8: A methoxy group (OCH₃), enhancing electron-donating effects.
The molecular formula is inferred as C₂₀H₁₈N₂O₆, with a molecular weight of approximately 398.37 g/mol.
Properties
IUPAC Name |
2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-25-9-4-8-22-18(14-5-3-10-27-14)21-19-16(20(22)24)17(23)13-7-6-12(26-2)11-15(13)28-19/h3,5-7,10-11H,4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXUKZWNUVQACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to enhance reaction efficiency and the implementation of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 2 and 3, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Key Findings:
Lipophilicity (XLogP3) :
- The target compound’s XLogP3 (~3.5) is lower than the 4-methylphenyl analog (3.9) due to the hydrophilic 3-methoxypropyl chain . However, it is comparable to the 2-propyl analog (3.7), suggesting balanced solubility and membrane permeability .
Hydrogen Bonding and Solubility :
- The target compound has the highest hydrogen bond acceptor count (6) among analogs, primarily due to the furan oxygen and methoxypropyl group. This may enhance aqueous solubility compared to the 2-propyl and 4-methylphenyl derivatives .
Structural Flexibility :
- The 3-methoxypropyl chain introduces 7 rotatable bonds, offering greater conformational flexibility than the rigid 4-methylphenyl group (2 rotatable bonds). This flexibility could influence binding kinetics in biological systems .
However, its oxygen atom may engage in additional dipole-dipole interactions .
Implications for Research and Development
While specific bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Synthetic Accessibility : The 3-methoxypropyl substituent, also seen in ’s compound, is synthetically tractable via alkylation or etherification reactions .
Further studies should explore enzymatic inhibition, cytotoxicity, and pharmacokinetic profiles to validate these hypotheses.
Biological Activity
The compound 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 299.29 g/mol
- CAS Number: Not widely recognized in literature; further studies may clarify its identification.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidines, including our compound of interest, exhibit significant antitumor activity . For example, a related study on thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines. The compound was shown to inhibit cell proliferation in a dose-dependent manner, with IC values indicating substantial potency against specific tumor types.
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(furan-2-yl)-8-methoxy... | A549 (Lung cancer) | 15 ± 0.5 | Induction of apoptosis |
| Thieno[2,3-d]pyrimidine | MCF-7 (Breast cancer) | 10 ± 1.0 | Inhibition of DNA synthesis |
The antitumor effects were attributed to the compound's ability to induce apoptosis and inhibit DNA synthesis in cancer cells. This suggests that the chromeno-pyrimidine structure may interact with critical cellular pathways involved in tumor growth.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor . Research has shown that it may inhibit specific enzymes implicated in cancer progression and metastasis. For instance, preliminary findings suggest that it could inhibit the activity of mitogen-activated protein kinases (MAPKs) , which play a crucial role in cell signaling pathways related to growth and survival.
Table 2: Enzyme Inhibition Potency
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to 2-(furan-2-yl)-8-methoxy... In one study involving animal models, administration of a related derivative led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a tumor growth inhibition (TGI) rate of 61% , indicating promising therapeutic efficacy.
Table 3: Case Study Results on Tumor Growth Inhibition
| Compound | Dose (mg/kg) | TGI (%) |
|---|---|---|
| Related Pyrimidine Derivative | 250 | 61% |
| Control (5-Fluorouracil) | 25 | 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
